molecular formula C12H15N B3048859 N-(3-Phenyl-2-propen-1-YL)cyclopropanamine CAS No. 18381-63-0

N-(3-Phenyl-2-propen-1-YL)cyclopropanamine

Cat. No.: B3048859
CAS No.: 18381-63-0
M. Wt: 173.25 g/mol
InChI Key: ZEHNETYCAGKVGU-UHFFFAOYSA-N
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Description

Its structure combines a cyclopropane ring with an amine group linked to a conjugated aromatic system. Key suppliers include Mitsui Toatsu Chemicals Inc. (hydrochloride salt form).

Properties

IUPAC Name

N-(3-phenylprop-2-enyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-5-11(6-3-1)7-4-10-13-12-8-9-12/h1-7,12-13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHNETYCAGKVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406010
Record name N-(3-phenylprop-2-enyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18381-63-0
Record name N-(3-phenylprop-2-enyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3-Phenyl-2-propen-1-YL)cyclopropanamine is an organic compound featuring a cyclopropane ring with a propenyl and phenyl substituent. Its molecular formula is C12_{12}H13_{13}N, with a molecular weight of approximately 173.25 g/mol. Although specific biological activity data for this compound is limited, insights can be drawn from related compounds and preliminary studies.

Structural Characteristics

The compound's unique structure allows it to interact with various biological systems, potentially influencing neurotransmitter activity and exhibiting pharmacological properties. Similar cyclopropanamine derivatives have been noted for their analgesic and anti-inflammatory effects, suggesting a possible therapeutic role for this compound.

Compound Name Structure Features Unique Aspects
3-PhenylpropeneContains a phenyl group and a propeneMore linear structure; less steric hindrance
CyclopropanamineBasic cyclopropane structureLacks the propenyl group; simpler reactivity
N-(2-Ethylphenyl)-cyclopropanamineSimilar cyclopropane coreSubstituted with an ethylphenyl group
N-(3-Methylphenyl)-2-propen-1-aminesContains methyl substitution on phenylVariation in sterics; potential different reactivity

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit notable interactions with neurotransmitter systems. For example, cyclopropanamines have been implicated in modulating dopamine pathways, which may suggest potential applications in treating neurodegenerative diseases or mood disorders. However, specific studies on this compound are scarce, necessitating further investigation.

Case Studies and Research Findings

While direct case studies on this compound are lacking, the following findings from related compounds provide context:

  • Analgesic Properties : Derivatives of cyclopropanamines have shown promise in pain relief models, indicating that this compound could also possess similar properties.
  • Neurotransmitter Modulation : Studies on cyclopropane derivatives have demonstrated effects on serotonin and dopamine receptors, which are critical in mood regulation and pain perception.
  • Anti-inflammatory Effects : Compounds structurally related to this compound have been reported to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine (6f)

  • Structure : Cyclopropanamine linked to a morpholine-substituted benzyl group.
  • Synthesis : Prepared via Pd-catalyzed coupling of primary amines, achieving 75% yield under optimized conditions.
  • Key Differences :
    • The morpholine ring introduces hydrogen-bonding capacity, enhancing solubility compared to the propenylphenyl group in the target compound.
    • Applications: Used in polymer chemistry and as a precursor for bioactive molecules.

N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine

  • Structure : Cyclopropanamine attached to a chlorinated, isopropyl-substituted benzyl group.
  • Synthesis : Produced via catalytic hydrogenation of an imine intermediate using platinum catalysts.
  • Applications: Patent literature highlights its use in agrochemical intermediates.

N-[(2-Nitrophenyl)methyl]cyclopropanamine

  • Structure : Cyclopropanamine with a nitro-substituted benzyl group.
  • Properties : Molecular formula C₁₀H₁₂N₂O₂, molecular weight 192.2 g/mol.
  • Key Differences: The nitro group introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution reactions.

(±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

  • Structure : Combines a chlorophenethylamine moiety with a naphthalene-propanamide hybrid.
  • Synthesis : Derived from 2-(3-chlorophenyl)ethan-1-amine and naproxen, characterized via NMR and mass spectrometry.
  • Key Differences: The amide linkage and naphthalene system confer distinct pharmacokinetic properties, such as prolonged half-life, unlike the simpler amine in the target compound.

Research Findings and Trends

  • Synthetic Flexibility : Palladium-catalyzed C–N coupling is a common method for cyclopropanamine derivatives, enabling diverse substituent incorporation (e.g., aryl, morpholine).
  • Bioactivity Correlations : Electron-withdrawing groups (e.g., nitro, chloro) enhance stability but may reduce bioavailability compared to electron-donating groups like methoxy.
  • Industrial Relevance : Substituted benzylcyclopropanamines are prioritized in agrochemical patents, while propenylphenyl analogs remain exploratory in pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Phenyl-2-propen-1-YL)cyclopropanamine
Reactant of Route 2
N-(3-Phenyl-2-propen-1-YL)cyclopropanamine

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